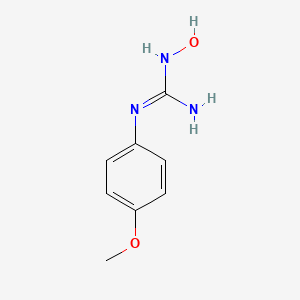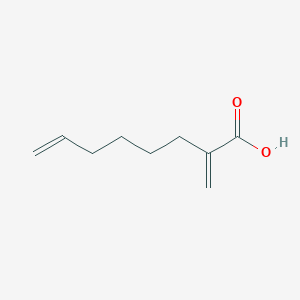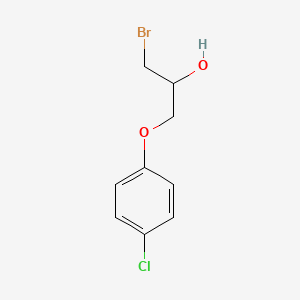![molecular formula C14H10BrClO2S B12562914 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene CAS No. 201359-85-5](/img/structure/B12562914.png)
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene is an organic compound with the molecular formula C14H10BrClO2S. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The methods used are similar to those in laboratory synthesis but are scaled up and may involve continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the sulfonyl group can engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Bromo-4-[2-(4-bromophenyl)ethenyl]benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene is unique due to the presence of both bromine and chlorine atoms along with a sulfonyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
201359-85-5 |
|---|---|
Formule moléculaire |
C14H10BrClO2S |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
1-[2-(4-bromophenyl)sulfonylethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H10BrClO2S/c15-12-3-7-14(8-4-12)19(17,18)10-9-11-1-5-13(16)6-2-11/h1-10H |
Clé InChI |
QMLVJANFMZGLKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)

![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)



![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)
